molecular formula C23H29NO5 B4001252 1-[4-(2-biphenylyloxy)butyl]piperidine oxalate

1-[4-(2-biphenylyloxy)butyl]piperidine oxalate

Cat. No.: B4001252
M. Wt: 399.5 g/mol
InChI Key: MXIUDLCMXYODCM-UHFFFAOYSA-N
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Description

1-[4-(2-biphenylyloxy)butyl]piperidine oxalate is a useful research compound. Its molecular formula is C23H29NO5 and its molecular weight is 399.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 399.20457303 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Studies have shown methods for synthesizing piperidine derivatives, including 1-[4-(2-biphenylyloxy)butyl]piperidine oxalate, which often involve reactions with diethyl oxalate or other esters in the presence of catalysts or specific reagents (Obydennov, Röschenthaler, & Sosnovskikh, 2014).
  • Chemical Reactivity and Interactions : Research into the aminolysis of oxalate esters in toluene with piperidine suggests potential applications in understanding how similar compounds, including this compound, might interact in various environments, which is crucial for designing targeted reactions in synthetic chemistry (Menger, Wrenn, & Rhee, 1975).

Potential Applications

  • Materials Science : The study on poly(arylene piperidinium) hydroxide ion exchange membranes showcases the potential of piperidine derivatives in creating advanced materials for applications such as alkaline fuel cells. This highlights the broader utility of such compounds in developing new technologies for energy conversion and storage (Olsson, Pham, & Jannasch, 2018).
  • Pharmaceuticals and Catalysis : The synthesis and evaluation of piperidine derivatives, including those structurally related to this compound, in pharmaceutical applications or as catalysts in organic reactions, provide insights into the potential medicinal or catalytic uses of these compounds. Studies demonstrate their utility in synthesizing enantiopure derivatives, which are crucial in drug development and synthesis of biologically active compounds (Marin et al., 2004).

Properties

IUPAC Name

oxalic acid;1-[4-(2-phenylphenoxy)butyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO.C2H2O4/c1-3-11-19(12-4-1)20-13-5-6-14-21(20)23-18-10-9-17-22-15-7-2-8-16-22;3-1(4)2(5)6/h1,3-6,11-14H,2,7-10,15-18H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIUDLCMXYODCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCOC2=CC=CC=C2C3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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